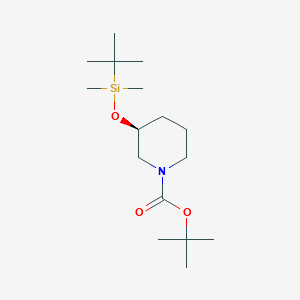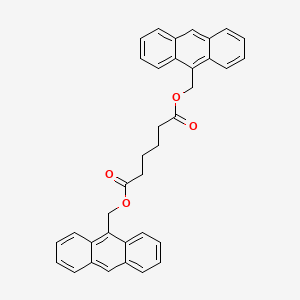
(E)-N-(1,3-Oxazinan-2-ylidene)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(1,3-Oxazinan-2-ylidene)cyanamide is a chemical compound characterized by the presence of an oxazinan ring and a cyanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1,3-Oxazinan-2-ylidene)cyanamide typically involves the reaction of an appropriate oxazinan derivative with a cyanamide precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(1,3-Oxazinan-2-ylidene)cyanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the cyanamide group into primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazinan-2-one derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized oxazinan derivatives.
Aplicaciones Científicas De Investigación
(E)-N-(1,3-Oxazinan-2-ylidene)cyanamide has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (E)-N-(1,3-Oxazinan-2-ylidene)cyanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in cell division, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
N-(1,3-Oxazinan-2-ylidene)cyanamide: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
N-(1,3-Oxazinan-2-ylidene)acetamide: Contains an acetamide group instead of a cyanamide group, leading to different chemical properties and applications.
N-(1,3-Oxazinan-2-ylidene)formamide:
Uniqueness
(E)-N-(1,3-Oxazinan-2-ylidene)cyanamide is unique due to its (E)-configuration, which can impact its chemical reactivity and biological activity. This configuration may enhance its ability to interact with specific molecular targets, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
5,6-dihydro-4H-1,3-oxazin-2-ylcyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-4-8-5-7-2-1-3-9-5/h1-3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTWIDMGHFQJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(OC1)NC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Isopropyl-1H-pyrazolo[4,3-c]pyridin-6-amine](/img/structure/B8105665.png)

![(R)-Benzyl 3-methyl-[1,4-bipiperidine]-1-carboxylate](/img/structure/B8105676.png)




![6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8105712.png)




